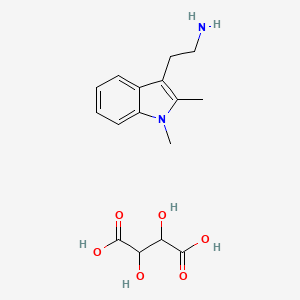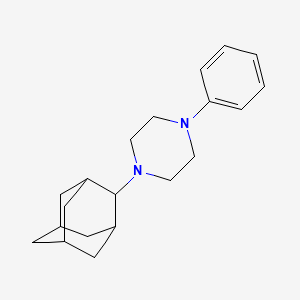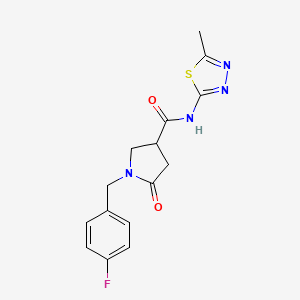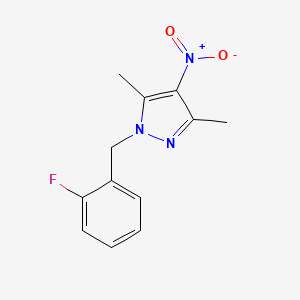
2,3-Dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 2-(1,2-dimethylindol-3-yl)ethanamine, a derivative of indole. Tartaric acid is a naturally occurring organic acid found in various plants, particularly grapes, and is widely used in the food and pharmaceutical industries. The indole derivative is a compound of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid. Industrially, it can be produced by the fermentation of glucose by certain fungi, such as Aspergillus niger. The reaction conditions for the chemical synthesis include the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under controlled temperature and pH conditions .
The preparation of 2-(1,2-dimethylindol-3-yl)ethanamine involves the alkylation of indole with appropriate alkyl halides. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents.
Reduction: It can be reduced to succinic acid under specific conditions.
Esterification: It reacts with alcohols to form esters, such as diethyl tartrate.
2-(1,2-dimethylindol-3-yl)ethanamine undergoes reactions typical of indole derivatives, including:
Electrophilic substitution: It reacts with electrophiles at the 3-position of the indole ring.
N-alkylation: It can be alkylated at the nitrogen atom to form various N-substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxalic acid.
Reduction: Succinic acid.
Esterification: Diethyl tartrate.
Scientific Research Applications
2,3-Dihydroxybutanedioic acid is widely used in the food industry as an acidulant and antioxidant. It is also used in the pharmaceutical industry for the preparation of effervescent tablets and as a chiral resolving agent in stereochemistry .
It is being investigated for its potential use in the treatment of neurological disorders and as a precursor for the synthesis of various pharmacologically active compounds .
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its role as a chelating agent, binding to metal ions and facilitating their removal from the body. It also acts as an antioxidant, neutralizing free radicals and preventing oxidative damage .
2-(1,2-dimethylindol-3-yl)ethanamine exerts its effects by interacting with serotonin receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior. It may also interact with other molecular targets involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tartaric acid: A naturally occurring form of 2,3-dihydroxybutanedioic acid.
Indole-3-acetic acid: A plant hormone structurally similar to 2-(1,2-dimethylindol-3-yl)ethanamine.
Serotonin: A neurotransmitter structurally related to 2-(1,2-dimethylindol-3-yl)ethanamine
Uniqueness
2,3-Dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine is unique due to its combination of tartaric acid and an indole derivative, providing both chiral properties and potential biological activities. This dual functionality makes it a compound of interest in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.C4H6O6/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;5-1(3(7)8)2(6)4(9)10/h3-6H,7-8,13H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUTSITBHGBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCN.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)



![4-[(1E)-N-hydroxypropanimidoyl]-2-methoxyphenol](/img/structure/B6118129.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![7-bromo-1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-amine;oxalic acid](/img/structure/B6118135.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE](/img/structure/B6118167.png)
![3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]-N-(4-pyridylmethyl)propanamide](/img/structure/B6118172.png)
![4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]butanamide](/img/structure/B6118178.png)

![6-methoxy-4-N-methyl-4-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6118184.png)
